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Compound of Interest

Compound Name: Leinamyecin

Cat. No.: B1244377

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the total synthesis of the
potent antitumor antibiotic, (+)-Leinamycin. The methodologies outlined are based on the
groundbreaking first total synthesis reported by Kanda and Fukuyama. This resource is
intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and
drug development.

Introduction

Leinamycin is a unique natural product featuring a complex 18-membered macrolactam ring, a
spiro-fused 1,3-dioxo-1,2-dithiolane moiety, and a thiazole unit.[1] Its remarkable antitumor
activity, which is proposed to occur via thiol-activated DNA alkylation, has made it a compelling
target for total synthesis.[2][3][4] The first total synthesis of (+)-Leinamycin was a landmark
achievement, establishing a foundation for the synthesis of analogues and further investigation
of its biological activity.

Overall Synthetic Strategy

The synthetic approach developed by Fukuyama and Kanda involves a convergent strategy.
The key fragments, a highly functionalized dienyl iodide and a thiazole-containing moiety, are
synthesized separately and then coupled. A subsequent intramolecular Stille coupling is
employed to construct the 18-membered macrolactam core. The final stages of the synthesis
focus on the stereoselective installation of the unique spiro-fused dithiolanone ring system.
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Caption: Overall workflow of the total synthesis of (+)-Leinamycin.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of
(+)-Leinamycin as reported by Kanda and Fukuyama.
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Experimental Protocols: Key Experiments
Synthesis of the (E)-Vinyl lodide Fragment

This protocol describes the key Takai-Utimoto olefination to install the vinyl iodide functionality.

Procedure:

To a solution of the aldehyde precursor (1.0 eq) in anhydrous THF at 0 °C under an argon
atmosphere, add a solution of iodoform (2.0 eq) in THF.

Slowly add a suspension of chromium(ll) chloride (6.0 eq) in THF to the reaction mixture.

Stir the mixture at room temperature for 2 hours.

Quench the reaction with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the (E)-vinyl
iodide.

Sonogashira Coupling of Key Fragments

This protocol details the crucial coupling of the dienyl iodide and the thiazole-containing

fragments.

Procedure:

To a solution of the (E)-vinyl iodide (1.0 eq) and the terminal alkyne of the thiazole fragment
(1.2 eq) in a mixture of toluene and triethylamine (4:1) under an argon atmosphere, add
copper(l) iodide (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Stir the reaction mixture at room temperature for 12 hours.

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced
pressure.
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 Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Macrolactamization via Intramolecular Stille Coupling

This protocol outlines the formation of the 18-membered macrolactam core.

Procedure:

To a solution of the seco-acid precursor (1.0 eq) in anhydrous toluene at 60 °C under an
argon atmosphere, add BOP-CI (1.5 eq) and diisopropylethylamine (3.0 eq).

e Stir the reaction mixture at 60 °C for 20 minutes.
o Cool the reaction to room temperature and dilute with ethyl acetate.
» Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

» Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to give the 18-
membered lactam.

Mechanism of Action: DNA Alkylation

Leinamycin is believed to exert its cytotoxic effects through a unique mechanism of DNA
damage. The 1,3-dioxo-1,2-dithiolane moiety is essential for its activity. In the presence of
cellular thiols, the dithiolane ring is reductively cleaved, initiating a cascade that ultimately
generates a reactive episulfonium ion. This electrophilic species then alkylates DNA, primarily
at the N7 position of guanine bases, leading to DNA strand scission and cell death.[2][4]
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Caption: Proposed mechanism of action of Leinamycin leading to cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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